(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid
CAS No.: 2380787-88-0
Cat. No.: VC4565567
Molecular Formula: C4H4O5
Molecular Weight: 132.071
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380787-88-0 |
|---|---|
| Molecular Formula | C4H4O5 |
| Molecular Weight | 132.071 |
| IUPAC Name | (4R)-2-oxo-1,3-dioxolane-4-carboxylic acid |
| Standard InChI | InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)/t2-/m1/s1 |
| Standard InChI Key | INDZWIZFONXCIY-UWTATZPHSA-N |
| SMILES | C1C(OC(=O)O1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid (CAS 2380787-88-0) is a chiral compound with the molecular formula C₄H₄O₅ and a molecular weight of 132.071 g/mol. Its IUPAC name specifies the (4R) stereochemistry, distinguishing it from its enantiomer. The structure comprises a 1,3-dioxolane ring with a ketone group at position 2 and a carboxylic acid substituent at position 4.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄O₅ | |
| Molecular Weight | 132.071 g/mol | |
| IUPAC Name | (4R)-2-oxo-1,3-dioxolane-4-carboxylic acid | |
| SMILES | C1C(OC(=O)O1)C(=O)O | |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group, which stabilizes the cyclic carbonate ring and facilitates nucleophilic attack at the carbonyl carbon .
Synthesis and Manufacturing
Carboxylation of Epoxides
The primary synthetic route involves the carboxylation of epoxides using carbon dioxide (CO₂). For example, methyl epoxypropionate reacts with CO₂ at 25°C under 30 bar pressure in the presence of ZnBr₂ and benzyltrimethylammonium chloride, yielding 4-methoxycarbonyl-2-oxo-1,3-dioxolane with 65% yield and 72% purity . This method leverages Lewis acid catalysts to enhance CO₂ insertion into the epoxide ring.
Transesterification Reactions
Transesterification of cyclic carbonates with alcohols provides access to esters. For instance, reacting the sodium salt of (4R)-2-oxo-1,3-dioxolane-4-carboxylic acid with methyl iodide in anhydrous tetrahydrofuran (THF) produces the methyl ester derivative . This pathway is critical for generating reactive intermediates for polymer synthesis.
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| Methyl epoxypropionate | CO₂, ZnBr₂, 25°C, 30 bar, 6 days | 4-Methoxycarbonyl derivative | 65% | 72% |
| Sodium salt of parent acid | CH₃I, THF, rt | Methyl ester | 85% | 97% |
Derivatives and Functionalization
Ester Derivatives
Esters such as 4-methoxycarbonyl-2-oxo-1,3-dioxolane exhibit heightened reactivity toward amines due to the electron-withdrawing ester group. These derivatives undergo ring-opening reactions with primary or secondary amines to form hydroxyurethanes, which are pivotal in NIPU systems . The reaction predominantly yields secondary hydroxyl groups owing to charge stabilization near the ester moiety .
Salts and Polyol Adducts
Alkali metal salts (e.g., Na⁺, K⁺) of the parent acid are prepared via neutralization with bases. Polyol adducts, derived from multifunctional alcohols like ethylene glycol, introduce branching points for polymer networks .
Applications in Polymer Chemistry
Non-Isocyanate Polyurethanes (NIPUs)
(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid esters react with diamines to form polyhydroxyurethanes (PHUs), eliminating toxic isocyanates. PHUs exhibit superior hydrophilicity and mechanical properties compared to conventional polyurethanes . For example, PHUs derived from hexamethylene diamine show glass transition temperatures (Tg) between 40–60°C, suitable for coatings and adhesives .
Crosslinking Agents
The compound’s bifunctional nature enables its use as a crosslinker in epoxy resins. Its cyclic carbonate group reacts with amine hardeners, enhancing network density and thermal stability .
Pharmaceutical and Chemical Synthesis
Chiral Building Blocks
The (4R) configuration makes this compound valuable in asymmetric synthesis. It serves as a precursor for β-amino alcohols, which are intermediates in drug candidates targeting cardiovascular diseases .
Prodrug Design
Ester derivatives act as prodrugs, improving the bioavailability of carboxylic acid-containing therapeutics. Enzymatic hydrolysis in vivo releases the active drug molecule.
Analytical Characterization
Spectroscopic Methods
-
¹H NMR (400 MHz, CDCl₃): δ 4.75 (dd, J = 8.4 Hz, 1H, CH), 4.30 (m, 2H, OCH₂), 3.95 (s, 1H, COOH) .
-
IR (KBr): 1785 cm⁻¹ (C=O, carbonate), 1700 cm⁻¹ (C=O, carboxylic acid) .
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity >97% for synthetic batches .
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